Bis(1-methoxypropan-2-yl) propanedioate

Description

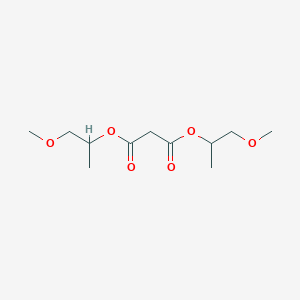

Bis(1-methoxypropan-2-yl) propanedioate is a diester derived from propanedioic acid (malonic acid), where the two hydroxyl groups are replaced by 1-methoxypropan-2-yl ether groups. Its molecular structure consists of a central propanedioate backbone flanked by two methoxy-substituted propyl chains. This compound is likely utilized in organic synthesis, polymer chemistry, or as a solvent due to its ester functional groups, which confer moderate polarity and solubility in organic media.

Properties

CAS No. |

89574-47-0 |

|---|---|

Molecular Formula |

C11H20O6 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

bis(1-methoxypropan-2-yl) propanedioate |

InChI |

InChI=1S/C11H20O6/c1-8(6-14-3)16-10(12)5-11(13)17-9(2)7-15-4/h8-9H,5-7H2,1-4H3 |

InChI Key |

DTEVNKMNHCRZMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)OC(=O)CC(=O)OC(C)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-methoxypropan-2-yl) propanedioate typically involves the esterification of propanedioic acid with 1-methoxypropan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(1-methoxypropan-2-yl) propanedioate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield propanedioic acid and 1-methoxypropan-2-ol.

Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Propanedioic acid and 1-methoxypropan-2-ol.

Transesterification: New esters depending on the alcohol used.

Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.

Scientific Research Applications

Bis(1-methoxypropan-2-yl) propanedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential use in biochemical assays and as a substrate for enzyme studies.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(1-methoxypropan-2-yl) propanedioate involves its interaction with various molecular targets. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored and analyzed. The pathways involved often include ester hydrolysis, oxidation, and other metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights Dimethyl 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propanedioate (CAS 220075-01-4) as a structurally analogous compound . Below is a comparative analysis based on substituent effects and functional group variations:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects :

- The methoxypropyl groups in this compound enhance solubility in polar aprotic solvents (e.g., acetone, THF) due to ether-oxygen lone pairs. In contrast, the fluorinated derivative’s hydrophobicity and chemical inertness make it suitable for water-repellent coatings .

- Fluorinated analogs exhibit superior thermal and chemical resistance but raise environmental concerns due to perfluorinated alkyl substances (PFAS) persistence .

Reactivity :

- Both compounds undergo ester hydrolysis under acidic or basic conditions. However, the fluorinated variant’s electron-withdrawing CF₃ groups may slow hydrolysis kinetics compared to the methoxy-substituted compound.

Synthetic Utility :

- This compound could serve as a malonate equivalent in nucleophilic substitutions or Michael additions. The fluorinated analog’s applications are niche, focusing on fluoropolymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.